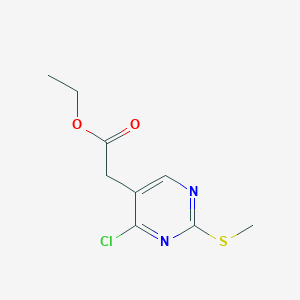

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate

描述

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate, which precisely describes the structural arrangement of all functional groups. Alternative nomenclature systems have generated several synonymous names, including 5-pyrimidineacetic acid, 4-chloro-2-(methylthio)-, ethyl ester, which emphasizes the acetate functionality and its relationship to the pyrimidine core.

The compound possesses multiple recognized identifiers that facilitate its unambiguous identification in chemical databases and literature. The molecular formula C₉H₁₁ClN₂O₂S provides the elemental composition, while the molecular weight of 246.71 grams per mole defines its mass characteristics. The Chemical Abstracts Service registry number 61727-34-2 serves as the primary identifier for this compound in chemical databases worldwide. The MDL number MFCD11977460 provides an additional database reference point for researchers accessing chemical information systems.

| Nomenclature Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate |

| Chemical Abstracts Service Number | 61727-34-2 |

| Molecular Formula | C₉H₁₁ClN₂O₂S |

| Molecular Weight | 246.71 g/mol |

| MDL Number | MFCD11977460 |

| SMILES Code | CCOC(=O)CC1=CN=C(SC)N=C1Cl |

The Simplified Molecular Input Line Entry System representation CCOC(=O)CC1=CN=C(SC)N=C1Cl provides a linear notation that captures the complete connectivity of the molecule. This notation system enables computational analysis and database searching while maintaining structural accuracy. The International Chemical Identifier key NJCDAOMVXVONIU-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure. French nomenclature designates this compound as [4-Chloro-2-(méthylsulfanyl)-5-pyrimidinyl]acétate d'éthyle, while German nomenclature uses Ethyl-[4-chlor-2-(methylsulfanyl)-5-pyrimidinyl]acetat.

Historical Development in Heterocyclic Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding compounds like this compound. The systematic study of pyrimidines began in the late nineteenth century, with foundational work establishing the synthetic methodologies that would eventually enable the preparation of complex derivatives. Although pyrimidine derivatives such as alloxan were known in the early nineteenth century, laboratory synthesis of pyrimidine was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

The systematic investigation of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the terminology that continues to be used today. The parent compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements laid the groundwork for the development of more sophisticated pyrimidine derivatives in subsequent decades.

| Year | Researcher | Achievement |

|---|---|---|

| 1879 | Grimaux | First laboratory synthesis of a pyrimidine (barbituric acid) |

| 1884 | Pinner | Systematic study begins; synthesis via ethyl acetoacetate condensation |

| 1885 | Pinner | Proposed the name "pyrimidin" |

| 1900 | Gabriel and Colman | First preparation of parent pyrimidine compound |

The twentieth century witnessed tremendous advances in heterocyclic chemistry, with the development of new synthetic methodologies and analytical techniques enabling the preparation and characterization of increasingly complex pyrimidine derivatives. Modern synthetic approaches have incorporated catalyst-free methodologies and environmentally friendly reaction conditions, as demonstrated in recent three-component reactions involving pyrimidine-containing scaffolds. Contemporary research has emphasized the development of one-pot synthetic procedures that can efficiently generate diverse pyrimidine derivatives under mild reaction conditions. The evolution of synthetic methodology has enabled the preparation of compounds with precise substitution patterns, such as those found in this compound.

Position Within Pyrimidine Derivative Taxonomies

This compound occupies a specific position within the broader classification system of pyrimidine derivatives. The compound belongs to the general category of pyrimidines and pyrimidine derivatives, which encompasses a vast array of heterocyclic compounds characterized by the presence of the six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3. Within this broad classification, the compound represents a substituted pyrimidine derivative bearing multiple functional groups that confer distinct chemical and physical properties.

The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds and derivatives, including nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. Synthetic pyrimidine derivatives have found applications in numerous fields, including pharmaceuticals, where compounds such as barbiturates and the human immunodeficiency virus drug zidovudine exemplify the therapeutic potential of this chemical class. The structural diversity achievable within pyrimidine chemistry has enabled the development of compounds with varied biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

The taxonomic classification of pyrimidine derivatives often considers both structural features and functional properties. From a structural perspective, this compound can be classified as a 2,4-disubstituted pyrimidine derivative, with the chloro substituent at position 4 and the methylthio group at position 2. The acetate functionality attached at position 5 further distinguishes this compound within the broader category of pyrimidine carboxylic acid derivatives. Recent research has highlighted the importance of such substituted pyrimidines in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors and other therapeutic agents.

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic organic compounds |

| Secondary Class | Diazines (six-membered heterocyclics with two nitrogen atoms) |

| Tertiary Class | Pyrimidines and pyrimidine derivatives |

| Quaternary Class | Substituted pyrimidines |

| Specific Type | 2,4-Disubstituted pyrimidine with acetate functionality |

The position of this compound within pyrimidine derivative taxonomies also reflects its potential synthetic utility as an intermediate for further chemical transformations. Modern approaches to pyrimidine synthesis have emphasized the development of efficient methodologies for introducing specific substitution patterns, as demonstrated in recent research involving multi-component reactions and catalyst-free procedures. The availability of this compound from multiple commercial sources indicates its recognized importance as a research tool and potential synthetic intermediate. The systematic classification of such compounds enables researchers to identify structure-activity relationships and design new derivatives with enhanced properties for specific applications.

属性

IUPAC Name |

ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCDAOMVXVONIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304320 | |

| Record name | Ethyl [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61727-34-2 | |

| Record name | 61727-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate is primarily studied for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds makes it a candidate for developing new drugs targeting various diseases.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound demonstrated significant activity against viral infections, suggesting that this compound may have similar effects .

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in plants can lead to effective weed control.

Case Study: Herbicidal Activity

In a study conducted by agricultural chemists, this compound was tested for herbicidal effects on common weeds. The results showed a notable reduction in weed growth when applied at specific concentrations, indicating its potential as a selective herbicide .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antiviral | Journal of Medicinal Chemistry |

| This compound | Herbicidal | Agricultural Chemistry Study |

作用机制

The mechanism by which Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

相似化合物的比较

Chemical Identity :

Physical Properties :

- Appearance : Orange to brown powder .

- Purity : ≥97% (commonly 97–98%) with HPLC and HNMR validation .

- Storage : Stable for 2 years at room temperature, protected from light .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Structural and Reactivity Differences

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (5909-24-0) :

- Structural isomer of the target compound, with the ester group directly attached to the pyrimidine ring. This enhances electrophilicity at position 5, making it reactive in nucleophilic substitution reactions (e.g., amination in kinase inhibitor synthesis) .

- Lower molecular weight (232.69 vs. 246.71) due to the absence of a methylene spacer in the acetate group.

- 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone (66116-82-3): Replaces the ethyl acetate with a ketone, reducing steric bulk but increasing susceptibility to nucleophilic attack at the carbonyl carbon.

Ethyl 2-(4-chloropyrimidin-5-yl)acetate (1261740-70-8) :

- Lacks the methylthio group, which diminishes its ability to participate in sulfur-mediated reactions (e.g., thiol-disulfide exchanges).

Hydroxy-Mercapto Derivatives (29571-39-9) :

- The hydroxyl and mercapto groups introduce hydrogen-bonding capabilities and acidity, altering solubility and reactivity in biological systems .

生物活性

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, with the chemical formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 246.71 g/mol

- CAS Number : 61727-34-2

- IUPAC Name : this compound

- Appearance : Not specified

- Boiling Point : 345.8 °C at 760 mmHg

- Density : 1.32 g/cm³

This compound is primarily studied for its anti-inflammatory and anticancer properties. The compound's mechanism involves the inhibition of specific kinases and inflammatory pathways, which are crucial in various disease processes.

Inhibition of Kinases

Research indicates that compounds with similar pyrimidine structures can inhibit various kinases involved in cell signaling pathways. For instance, studies have shown that pyrimidine derivatives can effectively bind to and inhibit kinases such as ERK2 and JNK3, which play roles in inflammation and cancer progression .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in vitro. In a study assessing various compounds for their ability to inhibit NF-kB/AP-1 reporter activity, related derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM, indicating potent anti-inflammatory potential .

Anticancer Activity

The anticancer profile of this compound has been evaluated against several cancer cell lines. For example:

| Cell Line | Mean Percent Inhibition (%) |

|---|---|

| T-47D (Breast Cancer) | 50% |

| A549 (Lung Cancer) | 40% |

| OVCAR-4 (Ovarian Cancer) | 71% |

| UO-31 (Renal Cancer) | 60% |

These results suggest that this compound has a broad spectrum of activity against various cancer types, with particularly strong effects noted in ovarian and renal cancer cell lines .

Case Studies

-

Study on Anti-inflammatory Properties :

- A library of compounds was screened for anti-inflammatory activity, with ethyl derivatives showing promising results in inhibiting cytokine production in LPS-stimulated macrophages.

- The study highlighted the structure–activity relationship (SAR) indicating that modifications on the pyrimidine ring could enhance the anti-inflammatory effects .

-

Anticancer Screening :

- A comprehensive screening against the NCI 60 cancer cell line panel revealed that this compound exhibited significant growth inhibition across multiple cancer types.

- The compound was particularly effective against leukemia and melanoma cell lines, suggesting a potential role in targeted cancer therapies .

准备方法

The synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate typically begins with 4-chloro-2-methylthiopyrimidine or its derivatives as the key starting material. The process involves the introduction of the ethyl ester group at the 5-position of the pyrimidine ring, usually through esterification of the corresponding carboxylic acid or its precursor.

- Key starting material: 4-chloro-2-methylthiopyrimidine

- Intermediate: 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (or related carboxylic acid derivatives)

- Final product: this compound

Esterification via Thionyl Chloride Method

One of the most documented and efficient methods to prepare this compound involves the conversion of the hydroxy or carboxyl precursor into the ethyl ester using thionyl chloride (SOCl₂) in the presence of ethanol.

- The hydroxy- or carboxylic acid-containing intermediate (e.g., ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate) is placed in a reaction vessel.

- Thionyl chloride is added in a stoichiometric amount (approximately 1.2 equivalents).

- The mixture is heated to around 60°C and maintained for approximately 3 hours.

- After completion, the reaction mixture is cooled to 0–5°C.

- Water is added to quench the reaction, and the product crystallizes out upon cooling.

Yield: This method typically achieves yields around 92%, indicating high efficiency and suitability for scale-up.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol) |

| Reagent | Thionyl chloride (20 g, 168 mmol) |

| Temperature | 60°C |

| Reaction time | 3 hours |

| Workup | Cooling to 0–5°C, addition of 100 mL water, crystallization |

| Yield | 92% |

Reaction Conditions and Optimization

- Temperature Control: Maintaining the reaction at 60°C ensures effective conversion without decomposition.

- Reaction Time: 3 hours is optimal to achieve complete conversion.

- Quenching and Crystallization: Cooling and water addition are critical to isolate the pure product efficiently.

- Continuous Flow Reactors: For industrial production, continuous flow reactors are used to tightly control temperature, pressure, and reactant concentrations, improving consistency and scalability.

Summary Table of Preparation Methods

| Step | Method/Condition | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Starting material preparation | 4-chloro-2-methylthiopyrimidine synthesis | Commercially available or synthesized | — | Precursor for esterification |

| Esterification | Thionyl chloride, 60°C, 3 h | Thionyl chloride, ethanol | 92 | High yield, crystallization on quench |

| Industrial scale production | Continuous flow reactor | Controlled temp, pressure | High | Ensures consistent quality and yield |

| Alternative esterification | Acid-catalyzed esterification | Sulfuric acid or HCl, ethanol | Variable | Used in lab-scale or alternative routes |

Research Findings and Practical Notes

- The thionyl chloride method is preferred for its high yield and straightforward workup.

- The compound’s stability under the reaction conditions allows for relatively mild temperature and reaction times.

- The purity of the starting material significantly affects the final yield and quality.

- Continuous flow processes are increasingly favored in industrial settings for reproducibility and safety.

- The compound’s solubility and crystallization behavior facilitate easy isolation and purification.

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with dimethylamine under reflux in ethanol or dioxane, using triethylamine as a base to facilitate substitution . Alternative routes may employ potassium carbonate in acetone under reflux conditions to promote esterification or thiolation . Key factors include solvent polarity, base strength, and reaction temperature to optimize yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .

- Mass spectrometry (MS) for molecular weight validation .

- Infrared (IR) spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

- Elemental analysis to verify empirical composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of the methylthio group) influence biological or chemical activity?

Replacing the methylthio (-SMe) group with amino (-NH₂) or other nucleophilic substituents alters electronic and steric properties, impacting interactions with biological targets. For instance, dimethylamino derivatives exhibit enhanced solubility and potential enzyme inhibition compared to thioether analogs due to increased hydrogen-bonding capacity . Computational modeling (e.g., DFT calculations) can predict substituent effects on reactivity and binding affinities.

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 60–85%) may arise from variations in solvent polarity, base strength, or reaction time. To address this:

- Cross-validate conditions : Compare results from polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) .

- Optimize stoichiometry : Adjust molar ratios of nucleophiles (e.g., amines) to pyrimidine precursors.

- Monitor reaction progress : Use TLC or HPLC to identify intermediates or byproducts affecting yield .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

- Applying twin correction algorithms for challenging datasets (e.g., twinned crystals) .

- Validating hydrogen-bonding networks and π-π stacking interactions to correlate structure with stability .

Q. How can computational tools aid in predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Molecular docking : Predict binding modes to targets like kinases or receptors using AutoDock Vina or Schrödinger Suite.

- ADMET prediction software : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .

- QSAR models : Relate structural descriptors (e.g., electronegativity of substituents) to biological activity or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。